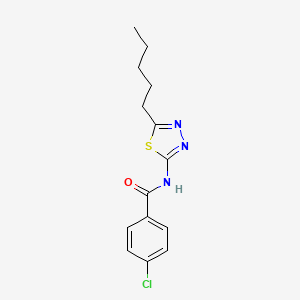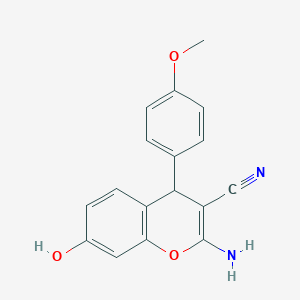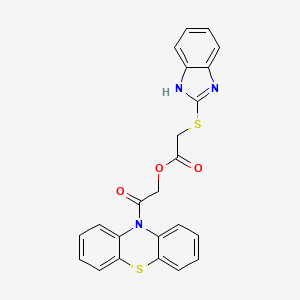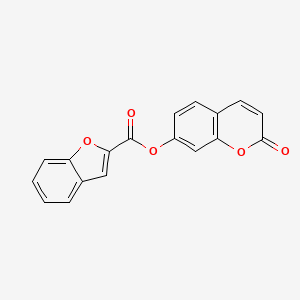![molecular formula C27H27N3O2 B11533223 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide](/img/structure/B11533223.png)
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE typically involves a multi-step process:
Formation of the Prop-2-en-1-yloxybenzaldehyde: This step involves the reaction of 3-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.
Condensation Reaction: The prop-2-en-1-yloxybenzaldehyde is then condensed with 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzohydrazide under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
科学的研究の応用
N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action for N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.
類似化合物との比較
Similar Compounds
- N-(Prop-2-en-1-yl)acetamide
- Indole derivatives
- Imidazole containing compounds
Uniqueness
N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is unique due to its combination of aromatic and heterocyclic structures, which provides a versatile framework for various chemical modifications and applications.
特性
分子式 |
C27H27N3O2 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C27H27N3O2/c1-2-16-32-26-9-5-6-22(17-26)18-28-29-27(31)24-12-10-21(11-13-24)19-30-15-14-23-7-3-4-8-25(23)20-30/h2-13,17-18H,1,14-16,19-20H2,(H,29,31)/b28-18+ |
InChIキー |
CSCOHSFUYYRDHM-MTDXEUNCSA-N |
異性体SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
正規SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(2E)-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11533153.png)


![N-[(E)-(2,3-dichlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11533161.png)

![4-bromo-2-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11533163.png)
![2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11533170.png)

![3,4-Dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione](/img/structure/B11533172.png)
![4-bromo-N'-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11533174.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11533185.png)
![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11533202.png)
![17-(4-Ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11533206.png)

